Ampiclox: A Technical Guide to its Core Composition and Formulation for Research Professionals
Ampiclox: A Technical Guide to its Core Composition and Formulation for Research Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core composition, formulation, and analytical methodologies pertaining to Ampiclox, a widely utilized fixed-dose combination antibiotic. Ampiclox synergistically combines the broad-spectrum activity of ampicillin with the beta-lactamase resistance of cloxacillin, offering a potent therapeutic option for a variety of bacterial infections. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering insights into its formulation, mechanism of action, pharmacokinetic profile, and relevant experimental protocols. All quantitative data has been consolidated into structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.
Core Composition and Formulation
Ampiclox is a combination antibiotic that leverages the complementary strengths of two semi-synthetic penicillin derivatives: ampicillin and cloxacillin. The combination is designed to broaden the antibacterial spectrum of ampicillin to include penicillinase-producing staphylococci.
Active Pharmaceutical Ingredients (APIs)
The primary active components of Ampiclox are:
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Ampicillin: A broad-spectrum aminopenicillin effective against a range of Gram-positive and Gram-negative bacteria.[1] Its utility can be limited by its susceptibility to degradation by bacterial beta-lactamase enzymes.
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Cloxacillin: A penicillinase-resistant, narrow-spectrum beta-lactam antibiotic.[2] Its primary role in the combination is to resist inactivation by staphylococcal beta-lactamases, thereby protecting ampicillin from degradation and targeting penicillin-resistant staphylococci.[2][3]
Commonly, Ampiclox is formulated with equal parts of ampicillin and cloxacillin, such as in a 250mg/250mg composition.[4]
Chemical Structures
The chemical structures of the active pharmaceutical ingredients are presented below:
| Active Ingredient | Chemical Structure |
| Ampicillin |
|
| Cloxacillin |
|
Quantitative Formulation
While the precise quantitative composition of commercial Ampiclox formulations is proprietary, publicly available information provides insight into common formulations. The most frequently cited formulation is a 500mg capsule containing 250mg of ampicillin (as ampicillin trihydrate) and 250mg of cloxacillin (as cloxacillin sodium).[5][6]
Table 1: Example Quantitative Composition of a 500mg Ampiclox Capsule
| Component | Quantity per Capsule | Purpose |
| Ampicillin Trihydrate | Equivalent to 250mg Ampicillin | Active Ingredient |
| Cloxacillin Sodium | Equivalent to 250mg Cloxacillin | Active Ingredient |
| Magnesium Stearate | q.s. | Lubricant |
| Talc | q.s. | Glidant, Diluent |
| Colloidal Anhydrous Silica | q.s. | Glidant |
q.s. (quantum satis) indicates that the excipient is added in the quantity sufficient to achieve the desired formulation properties.
Mechanism of Action and Synergism
The efficacy of Ampiclox lies in the synergistic interaction between its two active components. Both ampicillin and cloxacillin are bactericidal agents that inhibit the synthesis of the bacterial cell wall.[2]
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Ampicillin acts by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately cell lysis.
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Cloxacillin , in addition to its own inhibitory effect on PBPs, is resistant to degradation by staphylococcal penicillinases.[2] This resistance allows it to protect ampicillin from inactivation by these enzymes, thereby extending its spectrum of activity to include penicillinase-producing strains of bacteria.[3]
The logical relationship between the components of Ampiclox and their combined effect is illustrated in the following diagram:
Caption: Logical relationship of Ampiclox components.
The signaling pathway illustrating the mechanism of action is depicted below:
Caption: Mechanism of action of Ampiclox.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of Ampiclox is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
Table 2: Summary of Human Pharmacokinetic Parameters for Orally Administered Ampicillin and Cloxacillin
| Parameter | Ampicillin | Cloxacillin |
| Oral Bioavailability | ~40%[2] | ~50%[2] |
| Protein Binding | ~18%[7] | ~94%[7] |
| Half-life (t½) | 1 - 1.5 hours[7] | 0.5 - 1 hour[7] |
| Metabolism | ~40% of absorbed dose[6] | ~20% of absorbed dose[6] |
| Primary Route of Elimination | Renal[7] | Renal[7] |
| Peak Serum Concentration (Cmax) | Not consistently reported for co-administration | Not consistently reported for co-administration |
| Time to Peak Concentration (Tmax) | Not consistently reported for co-administration | Not consistently reported for co-administration |
| Area Under the Curve (AUC) | Not consistently reported for co-administration | Not consistently reported for co-administration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination
A validated stability-indicating RP-HPLC method is essential for the quality control and analysis of Ampiclox formulations.
Objective: To simultaneously quantify ampicillin and cloxacillin in a pharmaceutical dosage form.
Methodology:
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Chromatographic System:
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HPLC system equipped with a UV detector.
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
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A mixture of acetonitrile and a phosphate buffer (pH 5.0). A common starting ratio is 35:65 (v/v).
-
-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
-
Standard Preparation:
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Prepare a stock solution of ampicillin and cloxacillin reference standards in a suitable diluent (e.g., the mobile phase).
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Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve.
-
-
Sample Preparation:
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For capsules, accurately weigh the contents of several capsules and calculate the average weight.
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Dissolve a quantity of the powdered capsule contents equivalent to a single dose in the mobile phase.
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Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
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Inject the standard and sample solutions into the chromatograph.
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Identify and quantify the ampicillin and cloxacillin peaks based on their retention times and the calibration curve.
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The following diagram illustrates a typical experimental workflow for the HPLC analysis of Ampiclox:
Caption: HPLC analysis workflow for Ampiclox.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique to determine the MIC of an antibiotic combination against a specific microorganism.
Objective: To determine the MIC of the ampicillin-cloxacillin combination.
Methodology:
-
Materials:
-
96-well microtiter plates.
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Mueller-Hinton Broth (MHB).
-
Standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli at approximately 5 x 10^5 CFU/mL).
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Stock solutions of ampicillin and cloxacillin.
-
-
Procedure:
-
Dispense MHB into all wells of the microtiter plate.
-
Create a two-fold serial dilution of ampicillin along the rows and a two-fold serial dilution of cloxacillin along the columns of the plate (checkerboard method).
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Inoculate each well with the standardized bacterial suspension.
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Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
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Incubate the plate at 37°C for 16-20 hours.
-
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Interpretation:
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The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
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The Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic. While specific FIC values for ampicillin-cloxacillin are not widely published, a study on ampicillin-resistant E. coli showed that combinations of 4-32 µg/mL ampicillin and 16-32 µg/mL cloxacillin were effective against strains with an ampicillin MBC of 128 µg/mL.[8]
-
Conclusion
Ampiclox remains a clinically relevant antibiotic combination due to its synergistic mechanism of action that addresses the challenge of beta-lactamase-producing bacteria. This technical guide has provided a detailed overview of its core composition, formulation principles, pharmacokinetic profile, and essential analytical methodologies. The presented data and protocols are intended to support further research and development in the field of antibiotic therapy and formulation science. For more specific quantitative formulation details, direct consultation with the manufacturer is recommended as this information is often proprietary.
References
- 1. Ampicillin+cloxacillin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. researchgate.net [researchgate.net]
- 4. Euroclox (Ampicillin 250mg and Cloxacillin 250mg) 10 x 10 Capsules | Amkamed Pharmaceuticals [amkamed.com]
- 5. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 6. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 7. gskpro.com [gskpro.com]
- 8. Microbiological relevance and clinical potential of ampicillin-cloxacillin synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
